tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves the protection of amino functions using tert-butyl carbamate. One common method involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity and specificity for these targets. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
5-Bromo-2-chloropyridine: Lacks the tert-butyl carbamate group, making it less stable and less reactive in certain reactions.
This compound: Similar structure but with different substituents on the pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the bromine and chlorine atoms on the pyridine ring, which provides a balance of stability and reactivity for various applications.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZDMLRCAXMNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446597 |
Source
|
Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193888-15-2 |
Source
|
Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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